molecular formula C11H20O B14460976 6-Undecyn-5-ol CAS No. 73252-74-1

6-Undecyn-5-ol

Cat. No.: B14460976
CAS No.: 73252-74-1
M. Wt: 168.28 g/mol
InChI Key: HFVOOOVVCMQJGU-UHFFFAOYSA-N
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Description

6-Undecyn-5-ol (IUPAC name: undec-6-yn-5-ol) is a terminal alkyne alcohol with an 11-carbon chain, featuring a hydroxyl group at position 5 and a triple bond between carbons 6 and 6. Its molecular formula is C₁₁H₂₀O, and its structure combines the reactivity of an alkyne with the polarity of an alcohol. This dual functionality makes it valuable in organic synthesis, particularly in click chemistry and polymer applications.

Properties

CAS No.

73252-74-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-6-yn-5-ol

InChI

InChI=1S/C11H20O/c1-3-5-7-8-10-11(12)9-6-4-2/h11-12H,3-7,9H2,1-2H3

InChI Key

HFVOOOVVCMQJGU-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(CCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Undecyn-5-ol typically involves the reaction of 1-hexyne with 1-pentanal in the presence of a strong base such as n-butyllithium (n-BuLi). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (around -78°C) under an inert atmosphere (argon) to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 6-Undecyn-5-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into halides.

Major Products:

    Oxidation: Formation of 6-Undecynoic acid.

    Reduction: Formation of 6-Undecene-5-ol.

    Substitution: Formation of 6-Undecyn-5-yl chloride or bromide.

Scientific Research Applications

6-Undecyn-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Undecyn-5-ol is primarily attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The alkyne group can undergo addition reactions, making it a versatile intermediate in various chemical processes. The specific molecular targets and pathways involved depend on the context of its application, such as its interaction with biological molecules or its role in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Key Properties of 6-Undecyn-5-ol and Structurally Related Compounds

Compound Molecular Formula Functional Groups Key Features
This compound C₁₁H₂₀O Alkyne (C≡C), Alcohol (-OH) Terminal alkyne; hydroxyl at C5; potential for hydrogen bonding .
Undec-10-enal C₁₁H₂₀O Alkene (C=C), Aldehyde (-CHO) Terminal alkene; aldehyde group at C1; used in fragrance industries .
6-Phenylhex-5-en-2-yn-1-ol C₁₂H₁₂O Alkyne (C≡C), Alkene (C=C), Alcohol (-OH), Phenyl Conjugated unsaturated system; phenyl enhances hydrophobicity .

Analysis:

Functional Group Reactivity :

  • This compound ’s alkyne group enables reactions like Huisgen cycloaddition (click chemistry), while its hydroxyl group allows esterification or hydrogen bonding. In contrast, Undec-10-enal ’s aldehyde group is highly electrophilic, favoring nucleophilic additions (e.g., Grignard reactions) .
  • 6-Phenylhex-5-en-2-yn-1-ol combines alkyne, alkene, and phenyl groups, enabling conjugation effects and UV absorption, which are absent in this compound .

Physical Properties: The hydroxyl group in this compound increases boiling point and water solubility compared to non-polar analogs like Undec-10-enal, which has a lower boiling point due to weaker intermolecular forces (aldehydes lack hydrogen bonding) . The phenyl group in 6-Phenylhex-5-en-2-yn-1-ol reduces solubility in polar solvents but enhances stability against oxidation .

Table 2: Functional and Industrial Comparisons

Compound Primary Applications Industrial Relevance
This compound Polymer crosslinking, pharmaceutical intermediates High potential in biodegradable polymers .
Undec-10-enal Fragrances, flavoring agents Key component in perfumery due to citrus notes .
6-Phenylhex-5-en-2-yn-1-ol UV stabilizers, specialty chemicals Used in coatings and adhesives .

Key Differences:

  • This compound ’s alkyne-alcohol synergy is ideal for creating reactive polymers, whereas Undec-10-enal ’s volatility and aroma profile limit it to consumer goods .

Research Findings and Data Gaps

  • Synthetic Challenges : While details heterocyclic syntheses, this compound’s preparation may require alkyne protection strategies to avoid side reactions.
  • Toxicity and Safety: No direct data exists for this compound, but analogous alcohols (e.g., 1-undecanol) suggest low acute toxicity. Comparatively, aldehydes like Undec-10-enal are irritants .
  • Thermodynamic Data : Experimental boiling points and solubility parameters for this compound are lacking; estimates are based on its molecular weight and functional groups .

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